molecular formula C8H14BrNO B13567014 2-Bromo-1-(4-methylpiperidin-4-yl)ethan-1-one

2-Bromo-1-(4-methylpiperidin-4-yl)ethan-1-one

Cat. No.: B13567014
M. Wt: 220.11 g/mol
InChI Key: XAOWZMGGMCUEMM-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methylpiperidin-4-yl)ethan-1-one is an organic compound that features a bromine atom attached to an ethanone group, which is further connected to a 4-methylpiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methylpiperidin-4-yl)ethan-1-one typically involves the bromination of 1-(4-methylpiperidin-4-yl)ethan-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methylpiperidin-4-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Products like 1-(4-methylpiperidin-4-yl)ethan-1-amine, 1-(4-methylpiperidin-4-yl)ethan-1-thiol, or 1-(4-methylpiperidin-4-yl)ethan-1-ol.

    Reduction: 1-(4-methylpiperidin-4-yl)ethanol.

    Oxidation: 1-(4-methylpiperidin-4-yl)ethanoic acid.

Scientific Research Applications

2-Bromo-1-(4-methylpiperidin-4-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methylpiperidin-4-yl

Properties

Molecular Formula

C8H14BrNO

Molecular Weight

220.11 g/mol

IUPAC Name

2-bromo-1-(4-methylpiperidin-4-yl)ethanone

InChI

InChI=1S/C8H14BrNO/c1-8(7(11)6-9)2-4-10-5-3-8/h10H,2-6H2,1H3

InChI Key

XAOWZMGGMCUEMM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C(=O)CBr

Origin of Product

United States

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